molecular formula C11H12N2O2S B5732059 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol

5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B5732059
M. Wt: 236.29 g/mol
InChI Key: SQDDTWXGQIWUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenol with chloromethyl methyl ether to form 4-ethylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the desired oxadiazole compound through cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-bromophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research .

Properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-8-3-5-9(6-4-8)14-7-10-12-13-11(16)15-10/h3-6H,2,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDDTWXGQIWUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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